![molecular formula C11H11N5O B12520498 1H-Pyrrolo[2,3-c]pyridine, 4-Methoxy-7-(5-Methyl-1H-1,2,4-triazol-1-yl)-](/img/structure/B12520498.png)
1H-Pyrrolo[2,3-c]pyridine, 4-Methoxy-7-(5-Methyl-1H-1,2,4-triazol-1-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrolo[2,3-c]pyridine, 4-Methoxy-7-(5-Methyl-1H-1,2,4-triazol-1-yl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-c]pyridine core substituted with a methoxy group and a 5-methyl-1H-1,2,4-triazol-1-yl moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for various scientific investigations.
准备方法
The synthesis of 1H-Pyrrolo[2,3-c]pyridine, 4-Methoxy-7-(5-Methyl-1H-1,2,4-triazol-1-yl)- typically involves multi-step synthetic routesThe reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product .
Industrial production methods may involve the optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques .
化学反应分析
1H-Pyrrolo[2,3-c]pyridine, 4-Methoxy-7-(5-Methyl-1H-1,2,4-triazol-1-yl)- undergoes various chemical reactions, including:
科学研究应用
1H-Pyrrolo[2,3-c]pyridine, 4-Methoxy-7-(5-Methyl-1H-1,2,4-triazol-1-yl)- has a wide range of scientific research applications:
作用机制
The mechanism of action of 1H-Pyrrolo[2,3-c]pyridine, 4-Methoxy-7-(5-Methyl-1H-1,2,4-triazol-1-yl)- involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their catalytic activity . Additionally, the compound can modulate receptor activity by binding to receptor sites and altering their signaling pathways . These interactions are mediated by the unique structural features of the compound, which allow it to form specific interactions with its targets .
相似化合物的比较
1H-Pyrrolo[2,3-c]pyridine, 4-Methoxy-7-(5-Methyl-1H-1,2,4-triazol-1-yl)- can be compared with other similar compounds, such as:
1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-diones: These compounds have a similar pyrrolo[3,4-c]pyridine core but differ in their substitution patterns and functional groups.
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure but have a pyrazole ring fused to the pyridine instead of a pyrrole ring.
1,2,4-Triazole derivatives: These compounds contain the 1,2,4-triazole moiety but differ in the other parts of their structure.
The uniqueness of 1H-Pyrrolo[2,3-c]pyridine, 4-Methoxy-7-(5-Methyl-1H-1,2,4-triazol-1-yl)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that are not observed in the other similar compounds .
属性
分子式 |
C11H11N5O |
|---|---|
分子量 |
229.24 g/mol |
IUPAC 名称 |
4-methoxy-7-(5-methyl-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C11H11N5O/c1-7-14-6-15-16(7)11-10-8(3-4-12-10)9(17-2)5-13-11/h3-6,12H,1-2H3 |
InChI 键 |
YSNJQVLDUPRJBM-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=NN1C2=NC=C(C3=C2NC=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2-Carbamoyl-3-methylbutyl)amino]propane-1-sulfonic acid](/img/structure/B12520416.png)
![6,10-Methano[1,3]thiazolo[4,5-i][3]benzazocine](/img/structure/B12520422.png)
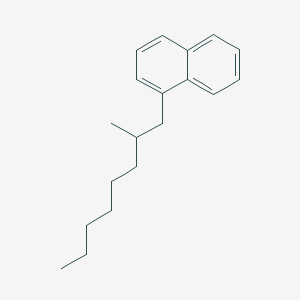
![Ethyl {[(2S)-2-hydroxycyclohexyl]sulfanyl}acetate](/img/structure/B12520425.png)
![4-(4-Fluorophenyl)-2-methyl-6-{[6-(piperidin-1-YL)hexyl]oxy}pyrimidine](/img/structure/B12520430.png)
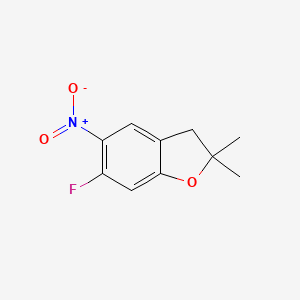
![2-Propanone, 1-[(2S,4R,5R)-2-ethyl-5-methyl-1,3-dioxan-4-yl]-](/img/structure/B12520433.png)
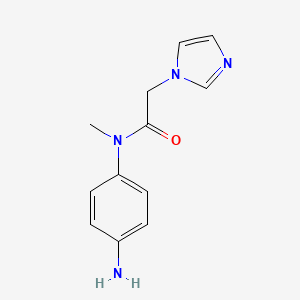
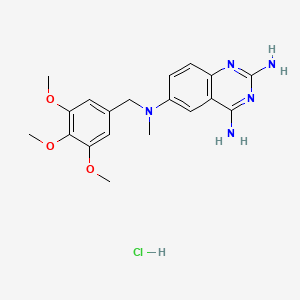
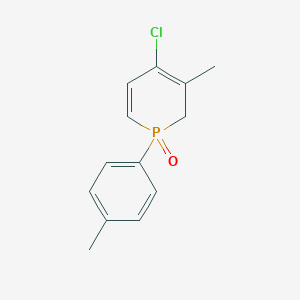
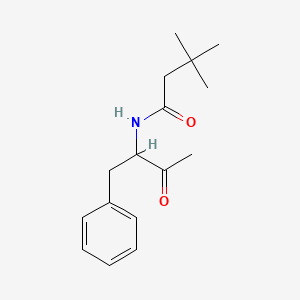
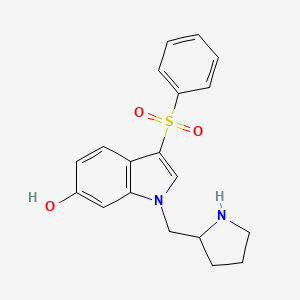
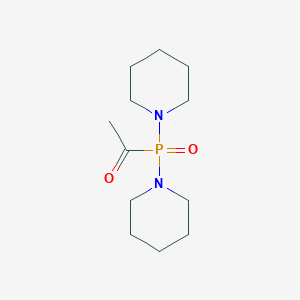
![3,5-Bis[(3-aminopropanoylamino)methyl]benzoic acid](/img/structure/B12520487.png)
